molecular formula C28H33N7O5 B1193320 Palbociclib-Succinic acid

Palbociclib-Succinic acid

Número de catálogo: B1193320
Peso molecular: 547.616
Clave InChI: CRYHQIUZDOTVPQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Palbociclib-Succinic acid, also known as Palbociclib- Succinate or Palbociclib--hemisuccinic acid, is a Palbociclib- derivative with a succinic acid linker. The carboxy group of Palbociclib--Succinic acid, after activiating, can be used to conjugate with other molecules such as peptides, proteins, antibodies or enzymes, or polymers.Palbociclib--Succinic acid is a useful agent to make Palbociclib--conjugate for drug delivery, nanodrug research. Palbociclib was approved on February 3, 2015 as a treatment (in combination with letrozole) for patients with estrogen receptor-positive advanced breast cancer.

Aplicaciones Científicas De Investigación

Co-Amorphous Palbociclib–Organic Acid Systems

A study by Zhang et al. (2019) in "RSC Advances" explored co-amorphous drug systems combining palbociclib with organic acids, including succinic acid. This formulation showed improved solubility, dissolution rate, and stability, with maintained biosafety and drug efficacy, offering a basis for clinical applications of palbociclib–succinic acid co-amorphous systems (Zhang et al., 2019).

Palbociclib's Mechanism of Action and Interaction

Llanos et al. (2019) in "Oncogene" reported that palbociclib concentrates in intracellular acidic vesicles. This lysosomal trapping contributes to its prolonged activity and interaction with other drugs, highlighting a novel aspect of palbociclib's functionality, potentially influencing its combination with other compounds, such as succinic acid (Llanos et al., 2019).

Palbociclib's Role in Cancer Treatment

The study "Palbociclib: First Global Approval" by Dhillon (2015) in "Drugs" detailed the approval of palbociclib as a CDK4/6 inhibitor for advanced breast cancer treatment. This milestone underscores its significance in oncological therapeutics, which may extend to its combination with succinic acid (Dhillon, 2015).

Palbociclib's Efficacy in Combination Therapies

Bollard et al. (2016) in "Gut" demonstrated palbociclib's potential in hepatocellular carcinoma treatment, especially in combination with other drugs. This suggests a potential for exploring combinations like palbociclib and succinic acid in various cancer types (Bollard et al., 2016).

Novel Cocrystals of Palbociclib

Duan et al. (2021) in "Pharmaceutics" explored cocrystals of palbociclib to enhance its solubility and bioavailability. This research into palbociclib's physical chemistry could be relevant for its combination with succinic acid, aiming at improved pharmacokinetics (Duan et al., 2021).

Palbociclib's Pharmacodynamics and Clinical Development

Clark et al. (2016) in "JAMA oncology" provided a comprehensive review of palbociclib's pharmacodynamics and clinical trials. Understanding its clinical development is crucial for potential applications in combination with succinic acid (Clark et al., 2016).

Palbociclib and Radiosensitivity in Cancer

Huang et al. (2018) in the "European journal of cancer" found that palbociclib enhances radiosensitivity in certain cancers. This aspect could inform research on palbociclib-succinic acid formulations in oncology (Huang et al., 2018).

Palbociclib's Impact on Proteasome Activity

Miettinen et al. (2017) in "The EMBO Journal" revealed palbociclib's effect on the 20S proteasome in breast cancer cells. This discovery could be significant for developing this compound combinations targeting proteasome activity (Miettinen et al., 2017).

Succinic Acid's Industrial Applications

Zeikus et al. (1999) in "Applied Microbiology and Biotechnology" detailed the industrial applications of succinic acid. Understanding its wide range of uses could provide insights into its potential synergies with palbociclib (Zeikus et al., 1999).

Propiedades

Fórmula molecular

C28H33N7O5

Peso molecular

547.616

Nombre IUPAC

4-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-4-oxobutanoic acid

InChI

InChI=1S/C28H33N7O5/c1-17-21-16-30-28(32-26(21)35(19-5-3-4-6-19)27(40)25(17)18(2)36)31-22-8-7-20(15-29-22)33-11-13-34(14-12-33)23(37)9-10-24(38)39/h7-8,15-16,19H,3-6,9-14H2,1-2H3,(H,38,39)(H,29,30,31,32)

Clave InChI

CRYHQIUZDOTVPQ-UHFFFAOYSA-N

SMILES

O=C1C(C(C)=O)=C(C2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCN(C(CCC(O)=O)=O)CC5)C

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Palbociclib-Succinic acid, Palbociclib-hemi Succinic acid;  Palbociclib-Succinate,

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Palbociclib-Succinic acid
Reactant of Route 2
Reactant of Route 2
Palbociclib-Succinic acid
Reactant of Route 3
Reactant of Route 3
Palbociclib-Succinic acid
Reactant of Route 4
Reactant of Route 4
Palbociclib-Succinic acid
Reactant of Route 5
Reactant of Route 5
Palbociclib-Succinic acid
Reactant of Route 6
Palbociclib-Succinic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.